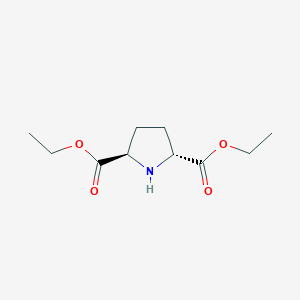
2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate typically involves the condensation of pyrrolidine derivatives with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted pyrrolidine derivatives from substitution reactions.
科学研究应用
2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which then interacts with the target site. This interaction can modulate the activity of the enzyme or receptor, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dicarboxylic acid: A non-esterified form with similar structural properties.
Pyrrolidine-2-carboxylic acid: A simpler derivative with one carboxylic acid group.
Pyrrolidine-3,4-dicarboxylic acid diethyl ester: A positional isomer with different reactivity.
Uniqueness
2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate is unique due to its chiral nature and the presence of two ester groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and drug development.
属性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
XDYNGPAGOCWBMK-HTQZYQBOSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















